Cas no 930303-26-7 ((3-methylpyridin-2-yl)boronic acid)

(3-Methylpyridin-2-yl)boronic acid is a versatile boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its pyridine scaffold, substituted with a methyl group at the 3-position, enhances its stability and reactivity in palladium-catalyzed transformations, making it valuable for constructing biaryl and heteroaryl structures. The boronic acid functionality allows for selective coupling with aryl or vinyl halides, enabling efficient synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical applications. This compound exhibits good solubility in common organic solvents, facilitating its handling in synthetic workflows. Its consistent performance and compatibility with diverse reaction conditions make it a reliable choice for medicinal chemistry and materials science research.
(3-methylpyridin-2-yl)boronic acid structure
930303-26-7 structure
Product Name:(3-methylpyridin-2-yl)boronic acid
CAS No:930303-26-7
MF:C6H8BNO2
MW:136.944221496582
MDL:MFCD00674178
CID:796949
PubChem ID:17750271
Update Time:2025-10-28

(3-methylpyridin-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methylpyridine-2-boronic acid
    • 3-Methylpyridin-2-ylboronic acid
    • Boronicacid, B-(3-methyl-2-pyridinyl)-
    • 3-Methyl-2-pyridineboronic acid
    • 3-Picoline-2-boronic acid
    • Boronicacid,B-(3-methyl-2-pyridinyl)
    • (3-methylpyridin-2-yl)boronic acid
    • PubChem17385
    • 3-Methyl-pyridine-2-boronicAcid
    • RXEAFZXYIBHWII-UHFFFAOYSA-N
    • SBB052575
    • AB06942
    • Boronicacid,b-(3-methyl-2-pyridinyl)-
    • Boronic acid, B-(3-methyl-2-pyr
    • B-(3-Methyl-2-pyridinyl)boronic acid (ACI)
    • DB-000479
    • CS-0119744
    • EN300-155100
    • DTXSID10590402
    • AKOS006223159
    • AS-60481
    • 3-methylpyridine-2-boronic acid, AldrichCPR
    • 930303-26-7
    • MFCD00674178
    • SCHEMBL2108200
    • 3-Methylpyridine-2-boronicacid
    • MDL: MFCD00674178
    • Inchi: 1S/C6H8BNO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3
    • InChI Key: RXEAFZXYIBHWII-UHFFFAOYSA-N
    • SMILES: OB(C1C(C)=CC=CN=1)O

Computed Properties

  • Exact Mass: 137.06500
  • Monoisotopic Mass: 137.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4

Experimental Properties

  • Density: 1.18 ??
  • Boiling Point: 323.9℃/760mmHg
  • Flash Point: 149.7℃
  • Refractive Index: 1.527
  • PSA: 53.35000
  • LogP: -0.93020

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(3-methylpyridin-2-yl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 3 h, 0 °C
1.2 Reagents: Triisopropyl borate ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Tetrahydroquinoline compositions as BET bromodomain inhibitors and their preparation
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  10 min, -78 °C; 90 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; -78 °C → rt; 90 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Preparation of bi-aryl aminotetralines as CRTH2 receptor antagonists
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(3-methylpyridin-2-yl)boronic acid Raw materials

(3-methylpyridin-2-yl)boronic acid Preparation Products

(3-methylpyridin-2-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:930303-26-7)(3-methylpyridin-2-yl)boronic acid
Order Number:A844428
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):808.0
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Additional information on (3-methylpyridin-2-yl)boronic acid

Introduction to (3-methylpyridin-2-yl)boronic Acid (CAS No. 930303-26-7)

(3-methylpyridin-2-yl)boronic acid is a significant compound in the field of organoboron chemistry, widely recognized for its utility in pharmaceutical synthesis and material science applications. With the CAS number 930303-26-7, this boronic acid derivative has garnered attention due to its unique structural properties and versatile reactivity. This article delves into the compound's characteristics, applications, and recent advancements in research that highlight its importance in modern chemical biology and drug development.

The molecular structure of (3-methylpyridin-2-yl)boronic acid consists of a pyridine ring substituted with a methyl group at the 3-position and a boronic acid functional group at the 2-position. This configuration imparts distinct electronic and steric properties, making it an attractive building block for various synthetic transformations. The boronic acid moiety, in particular, is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis that enables the formation of carbon-carbon bonds under mild conditions.

In recent years, there has been a surge in research focused on the development of novel boronic acid derivatives for pharmaceutical applications. The (3-methylpyridin-2-yl)boronic acid derivative has emerged as a promising candidate in this domain due to its ability to participate in efficient cross-coupling reactions, which are pivotal for constructing complex molecular architectures. These reactions are particularly valuable in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs).

One of the most compelling aspects of (3-methylpyridin-2-yl)boronic acid is its utility in drug discovery and development. Boronic acids have been extensively studied for their potential as therapeutic agents, with several FDA-approved drugs featuring boron-containing moieties. For instance, the anticancer drug bortezomib (Velcade) incorporates a boron atom within its structure, highlighting the significance of boron chemistry in medicinal applications. The (3-methylpyridin-2-yl)boronic acid derivative offers a versatile scaffold for designing new molecules with enhanced pharmacological properties.

Recent studies have also explored the use of (3-methylpyridin-2-yl)boronic acid in material science, particularly in the development of organic electronic materials. Boronic acids can be incorporated into polymers and small molecules to create materials with tailored electronic properties. These materials are of interest for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability of boronic acids to form stable complexes with various metals and small molecules further enhances their utility in these applications.

The synthesis of (3-methylpyridin-2-yl)boronic acid typically involves halogenation followed by lithiation and borylation of the pyridine ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Additionally, green chemistry principles have been increasingly applied to boronic acid synthesis, aiming to reduce waste and improve environmental sustainability.

In conclusion, (3-methylpyridin-2-yl)boronic acid (CAS No. 930303-26-7) is a multifaceted compound with broad applications in pharmaceuticals and material science. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and researchers working on cutting-edge technologies. As research continues to uncover new uses for this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:930303-26-7)(3-methylpyridin-2-yl)boronic acid
A844428
Purity:99%
Quantity:5g
Price ($):808.0
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